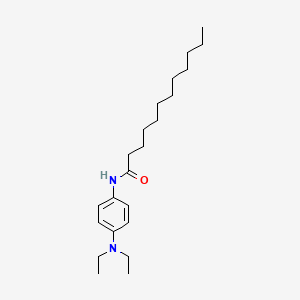

N-(4-Diethylaminophenyl)dodecanamide

Description

N-(4-Diethylaminophenyl)dodecanamide is a synthetic amide derivative characterized by a dodecanoyl chain (C12) linked to a 4-diethylaminophenyl group. The diethylamino group confers basicity and enhanced solubility in polar solvents, distinguishing it from other dodecanamide derivatives. Synthesis likely involves reacting dodecanoyl chloride with 4-diethylaminophenylamine, analogous to methods used for N4-lauroylsulfathiazole (e.g., coupling sulfathiazole with lauroyl chloride) .

Properties

CAS No. |

5462-74-8 |

|---|---|

Molecular Formula |

C22H38N2O |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

N-[4-(diethylamino)phenyl]dodecanamide |

InChI |

InChI=1S/C22H38N2O/c1-4-7-8-9-10-11-12-13-14-15-22(25)23-20-16-18-21(19-17-20)24(5-2)6-3/h16-19H,4-15H2,1-3H3,(H,23,25) |

InChI Key |

KCUSVGAHNQSYDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Diethylaminophenyl)dodecanamide typically involves the reaction of dodecanoic acid with 4-diethylaminophenylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high efficiency and consistency in the production of this compound .

Chemical Reactions Analysis

Types of Reactions: N-(4-Diethylaminophenyl)dodecanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Oxidized amide derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted amide products with various functional groups.

Scientific Research Applications

N-(4-Diethylaminophenyl)dodecanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(4-Diethylaminophenyl)dodecanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following analysis compares N-(4-Diethylaminophenyl)dodecanamide with similar compounds, focusing on structural variations, physicochemical properties, and applications.

N4-Lauroylsulfathiazole (N-[4-[(2-thiazolylamino)sulfonyl]phenyl]dodecanamide)

- Structure: A sulfathiazole moiety replaces the diethylaminophenyl group.

- Key Properties :

- Comparison: The sulfathiazole group enhances hydrogen bonding and target specificity for bacterial enzymes, whereas the diethylamino group in the target compound may improve membrane permeability due to its basicity.

LAURAMIDE MEA (N-(2-Hydroxyethyl)dodecanamide)

- Structure: A hydroxyethyl group replaces the aromatic diethylamino substituent.

- Key Properties: Molecular Formula: C₁₄H₂₉NO₂ Applications: Cosmetic antistatic agent and viscosity modifier.

- Comparison: The hydroxyl group in LAURAMIDE MEA increases hydrophilicity, making it suitable for topical formulations. In contrast, the diethylaminophenyl group in the target compound likely shifts applications toward pharmaceuticals or surfactants requiring pH-sensitive solubility.

C12-Lactam ((S)-3-Oxo-N-(2-oxopyrrolidin-3-yl)dodecanamide)

- Structure: A pyrrolidinone ring replaces the aromatic amine.

- Key Properties: Molecular Formula: C₁₆H₂₈N₂O₃ Applications: Bacterial quorum sensing inhibitor, specifically targeting Pseudomonas aeruginosa .

- Comparison: The lactam’s cyclic structure enhances metabolic stability, whereas the diethylaminophenyl group may improve receptor binding affinity in eukaryotic systems.

N-(4-Acetylphenyl)hexadecanamide

- Structure: A hexadecanoyl chain (C16) and acetylphenyl group replace the dodecanoyl and diethylaminophenyl groups.

- Key Properties: Molecular Formula: C₂₄H₃₉NO₂ Applications: Not explicitly stated, but acetyl groups often enhance photostability in drug design.

- Comparison: The longer acyl chain (C16 vs.

Data Table: Comparative Analysis of Dodecanamide Derivatives

Key Findings and Implications

Sulfonamides (e.g., sulfathiazole): Increase specificity for bacterial enzyme inhibition . Hydroxyl Groups (e.g., LAURAMIDE MEA): Favor cosmetic applications through improved hydrophilicity .

Chain Length :

- Longer acyl chains (e.g., C16 in N-(4-Acetylphenyl)hexadecanamide) increase lipophilicity, affecting tissue distribution .

Biological Activity: The diethylaminophenyl group’s basicity may confer broader antimicrobial activity compared to neutral or acidic analogs like sulfathiazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.